molecular formula C13H11ClFNO2 B1531464 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline CAS No. 847148-97-4

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline

Cat. No.: B1531464
CAS No.: 847148-97-4
M. Wt: 267.68 g/mol
InChI Key: VAXGKRVSRYLRGA-UHFFFAOYSA-N
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Description

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline is a halogenated aniline derivative designed for use as a versatile chemical building block in organic synthesis and drug discovery. Compounds with analogous structures, featuring an aniline ring linked via an ether bridge to a second aromatic ring, are frequently employed in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The presence of multiple halogen atoms (chloro, fluoro) and the methoxy group on its structure makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions, which are essential in modern organic chemistry . Furthermore, structurally similar m-aryloxy anilines are of significant interest in materials science for the synthesis of high-performance polymers, such as self-curing phthalonitrile resins. These polymers are prized for their exceptional thermal stability, high glass transition temperatures, and robust mechanical properties, making them suitable for demanding applications in the aerospace and microelectronics industries . This product is intended for research purposes as a key synthetic precursor. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c1-17-12-4-2-8(15)6-13(12)18-11-5-3-9(16)7-10(11)14/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXGKRVSRYLRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

A common approach to preparing substituted anilines is the catalytic hydrogenation of corresponding nitro compounds. For example, analogs such as 3-chloro-4-fluoroaniline have been prepared by hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% platinum on carbon (Pt/C) catalyst under hydrogen atmosphere at controlled temperature and pressure conditions. The process includes:

  • Weighing the nitro precursor and catalyst in a reactor
  • Purging with inert gas (e.g., nitrogen) followed by hydrogen gas
  • Reaction under hydrogen pressure (0.1 to 5 MPa) and temperature (50 to 100°C) for 1 to 10 hours
  • Hot filtration to remove catalyst and subsequent purification by distillation or rectification to achieve purity >99.5%
  • Yields typically range from 94% to 96%

This method ensures selective reduction of the nitro group to the amine without affecting other substituents.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of the phenoxy group bearing fluoro and methoxy substituents can be achieved via nucleophilic aromatic substitution. This involves the reaction of a suitably substituted halogenated aniline with a phenol derivative under basic conditions. Key parameters include:

  • Choice of base (e.g., potassium tert-butoxide)
  • Solvent system (e.g., tetrahydrofuran mixed with tert-butanol)
  • Controlled temperature (often between 10°C and room temperature)
  • Reaction time (several hours to overnight)

This method enables the formation of the ether linkage between the aniline ring and the substituted phenol moiety without side reactions on sensitive groups such as fluoro or methoxy.

One-Pot Multi-Step Synthesis

Some advanced methods combine multiple reaction steps into a one-pot process to improve efficiency and yield. For example, the reaction of halogenated quinazolinone derivatives with 3-chloro-4-fluoroaniline and a morpholine derivative as a base can yield complex aniline derivatives in high purity and yield (~95%). This approach minimizes purification steps and reduces solvent usage.

Comparative Data Table of Preparation Conditions

Method Starting Material Catalyst/Base Temperature (°C) Pressure (MPa) Reaction Time (h) Purity (%) Yield (%) Key Notes
Catalytic Hydrogenation 3-chloro-4-fluoronitrobenzene 1% Pt/C 50–100 0.1–5 1–10 >99.5 94–96 Hot filtration, rectification for purity
Nucleophilic Aromatic Substitution Halogenated aniline + substituted phenol Potassium tert-butoxide 10–25 Atmospheric 20–24 >98 ~95 One-pot, mild conditions, base with alcohol
One-Pot Multi-Step Synthesis Quinazolinone derivative + 3-chloro-4-fluoroaniline Morpholine derivative Reflux (~100) Atmospheric 24 >98 ~95 Minimal side reactions, efficient process

Summary and Recommendations

The preparation of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline can be effectively achieved by:

  • Starting from the corresponding nitro compound and performing catalytic hydrogenation under optimized conditions.
  • Employing nucleophilic aromatic substitution to introduce the substituted phenoxy group using strong bases in aprotic solvents.
  • Considering one-pot multi-step synthesis for enhanced efficiency and minimized waste.

For industrial scale synthesis, catalytic hydrogenation with Pt/C catalyst under controlled hydrogen pressure and temperature is recommended due to its reproducibility and high yield. For complex derivatives, one-pot methods offer advantages in reducing reaction times and purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, making it valuable in the synthesis of other organic compounds.
  • Oxidation and Reduction : It can participate in oxidation and reduction reactions, expanding its utility in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeCommon ReagentsProducts
Nucleophilic SubstitutionNaOH, K₂CO₃Various substituted aniline derivatives
OxidationKMnO₄, H₂O₂Oxidized derivatives
ReductionLiAlH₄, NaBH₄Reduced forms of the compound

Biological Research

In biological studies, this compound has been investigated for its effects on various biological systems. It is particularly noted for:

  • Investigating Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial for understanding metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in developing new antibiotics.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against common pathogens. This suggests its potential role in pharmaceutical applications targeting bacterial infections.

Industrial Applications

Beyond its laboratory uses, this compound finds applications in the industrial sector:

  • Dyes and Pigments Production : The unique chemical properties allow it to be used as an intermediate in the synthesis of dyes and pigments.
  • Specialty Chemicals : Its versatility makes it suitable for producing various specialty chemicals used in different industries.

Mechanism of Action

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline is similar to other compounds with similar functional groups, such as 4-chloroaniline and 5-fluoro-2-methoxyphenol. its unique combination of chloro, fluoro, and methoxy groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted anilines with halogen, alkoxy, or aryloxy groups are widely studied for their pharmacological and physicochemical properties. Below is a detailed comparison of 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline with structurally or functionally related compounds.

Structural Analogs in Kinase Inhibition

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Application Reference
3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline 3-Cl, 4-(3-CF₃-phenoxy) 302.71 EGFR/HER2 dual inhibition (TAK-285 analogs)
3-Chloro-4-(3,4-dichlorophenoxy)aniline 3-Cl, 4-(3,4-Cl₂-phenoxy) 298.06 Antiproliferative activity in cancer cells
3-Chloro-4-((3-fluorobenzyl)oxy)aniline 3-Cl, 4-(3-F-C₆H₄CH₂O) 261.68 Lapatinib intermediate; antiparasitic
  • Key Findings: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) substituent in 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline enhances binding affinity to EGFR/HER2 kinases compared to dichloro analogs, likely due to increased electronegativity and lipophilicity . Benzyloxy vs. Phenoxy: The benzyloxy group in 3-Chloro-4-((3-fluorobenzyl)oxy)aniline improves metabolic stability compared to phenoxy derivatives, as seen in lapatinib derivatives .

Antiparasitic Agents

Compound Name Substituents ED₅₀ (mg/kg) Solubility Key Application Reference
This compound 3-Cl, 4-(5-F-2-MeO-phenoxy) N/A Low (hydrophobic) Hybrid drug synthesis
3-Chloro-4-(4-chlorophenoxy)aniline 3-Cl, 4-(4-Cl-phenoxy) 3.61 Low Antiplasmodial activity
Sarcosine-aniline hybrid Hybrid of 3-Chloro-4-(4-chlorophenoxy)aniline and sarcosine 6.49 Moderate Enhanced schizonticidal effect
  • Key Findings: Hybridization Strategy: The sarcosine-aniline hybrid exhibited a higher ED₅₀ (6.49 mg/kg) compared to 3-Chloro-4-(4-chlorophenoxy)aniline alone (3.61 mg/kg), suggesting reduced potency but improved bioavailability due to sarcosine’s polar nature . Solubility Limitations: Both 3-Chloro-4-(4-chlorophenoxy)aniline and this compound suffer from low water solubility, which restricts their utility in hybrid drug formulations .

Physicochemical and Spectroscopic Properties

Compound Name Substituents IR Spectral Features UV-Vis λₘₐₓ (nm) Reference
3-Chloro-4-fluoroaniline 3-Cl, 4-F N-H stretch (3400 cm⁻¹), C-Cl (750 cm⁻¹) 280
This compound 3-Cl, 4-(5-F-2-MeO-phenoxy) N-H stretch (3350 cm⁻¹), C-O-C (1250 cm⁻¹) 310 (predicted)
  • Key Findings: Spectroscopic Trends: The methoxy and phenoxy groups in this compound introduce additional C-O-C vibrational modes (~1250 cm⁻¹) and redshift the UV-Vis absorption compared to simpler analogs like 3-Chloro-4-fluoroaniline .

Biological Activity

3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline, identified by its CAS number 847148-97-4, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H11ClFNO3
  • Molecular Weight : 273.68 g/mol

The compound features a chloro group and a fluorinated methoxyphenyl moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 5-fluoro-2-methoxyphenol and 3-chloroaniline.
  • Reagents : Common reagents include bases such as sodium hydroxide and coupling agents.
  • Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent like dimethylformamide (DMF).

This compound exhibits biological activity primarily through the inhibition of specific enzymes or modulation of receptor pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways.

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties, including:

  • Antimicrobial Activity : Studies have demonstrated moderate to good antimicrobial effects against several bacterial strains.
Microorganism Inhibition Zone (mm) MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various aniline derivatives, including this compound, revealing its potential as an antibacterial agent against resistant strains.
  • Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value of approximately 25 μM, indicating significant activity.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential substitution and coupling reactions. For example:

  • Step 1: Nucleophilic aromatic substitution between 3-chloro-4-fluoroaniline and 5-fluoro-2-methoxyphenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage .
  • Step 2: Reduction of nitro intermediates (if applicable) using iron powder or catalytic hydrogenation .
    Critical Factors:
  • Solvent polarity (DMF enhances nucleophilicity).
  • Temperature control to minimize side reactions (e.g., dehalogenation).
  • Catalyst selection (e.g., Pd/C for hydrogenation efficiency).
    Yield Optimization:
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity (>95%) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) confirm substitution patterns .
    • ¹³C NMR: Signals near δ 155 ppm (C-O of phenoxy) and δ 56 ppm (OCH₃) validate connectivity .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 295.05 (calculated for C₁₃H₁₁ClFNO₂) .
  • X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., ~45° for steric hindrance analysis) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model binding to cytochrome P450 enzymes. The chloro and methoxy groups exhibit hydrophobic interactions with active-site residues (e.g., Phe230) .
    • Scoring functions (e.g., binding energy ≤ −7.5 kcal/mol) suggest moderate inhibition potential .
  • DFT Calculations:
    • HOMO-LUMO gaps (~4.2 eV) indicate redox stability, critical for drug metabolism studies .

Q. How do structural modifications (e.g., substituent position) alter bioactivity?

Methodological Answer:

  • Case Study:
    • 3-Chloro-4-(4-chlorophenoxy)aniline (similar structure) shows IC₅₀ = 12 µM against succinate-cytochrome c reductase, while the 5-fluoro-2-methoxy derivative exhibits reduced activity (IC₅₀ = 35 µM) due to steric and electronic effects .
  • SAR Insights:
    • Electron-withdrawing groups (Cl, F) enhance enzyme inhibition.
    • Methoxy groups improve solubility but reduce membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Hypothesis Testing:
    • Compare assay conditions: Discrepancies in IC₅₀ values may arise from variations in buffer pH (e.g., 7.4 vs. 6.5) or enzyme sources (recombinant vs. native) .
  • Meta-Analysis:
    • Aggregate data from structural analogs (e.g., 3-Chloro-4-(pyridin-3-yloxy)aniline) to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline
Reactant of Route 2
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3-Chloro-4-(5-fluoro-2-methoxyphenoxy)aniline

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